4-(2-Bromophenoxy)-2-chlorobenzaldehyde

Medicinal Chemistry ADME Properties Physicochemical Profiling

This halogenated benzaldehyde offers distinct ortho-Cl and para-(2-bromophenoxy) reactivity, enabling sequential functionalization. It is a critical intermediate for biaryl/terphenyl systems and sterically hindered ligands, providing a unique ADME profile for drug discovery. Request a quote today.

Molecular Formula C13H8BrClO2
Molecular Weight 311.56 g/mol
Cat. No. B12107748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenoxy)-2-chlorobenzaldehyde
Molecular FormulaC13H8BrClO2
Molecular Weight311.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=C(C=C2)C=O)Cl)Br
InChIInChI=1S/C13H8BrClO2/c14-11-3-1-2-4-13(11)17-10-6-5-9(8-16)12(15)7-10/h1-8H
InChIKeyRHRRNSZXXOMZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenoxy)-2-chlorobenzaldehyde (CAS 1048339-95-2): A Differentiated Building Block for Halogen-Directed Synthetic Chemistry


4-(2-Bromophenoxy)-2-chlorobenzaldehyde (CAS 1048339-95-2) is a halogenated benzaldehyde derivative with a molecular weight of 311.56 g/mol and the molecular formula C₁₃H₈BrClO₂ . Structurally, it features a 2-chlorobenzaldehyde core substituted at the 4-position with a 2-bromophenoxy group . This precise arrangement of ortho-chloro and para-(ortho-bromophenoxy) substituents confers distinct electronic and steric properties, positioning it as a specialized intermediate for constructing complex molecules where dual halogenation at specific vectors is required [1].

Why 4-(2-Bromophenoxy)-2-chlorobenzaldehyde Cannot Be Substituted by Other Halogenated Benzaldehydes


Attempting to replace 4-(2-Bromophenoxy)-2-chlorobenzaldehyde with a more common analog, such as 4-(2-bromophenoxy)benzaldehyde (missing the ortho-chloro substituent) or 2-chloro-4-phenoxybenzaldehyde (lacking the bromine atom), fundamentally alters the synthetic trajectory. The ortho-chloro group not only influences the electrophilicity of the aldehyde but also provides a handle for further functionalization via nucleophilic aromatic substitution, while the bromophenoxy moiety introduces orthogonal reactivity for cross-coupling reactions [1]. This dual reactivity profile, documented in patents for producing advanced intermediates, means that a different substitution pattern will lead to a different set of downstream products and may not be viable in a reaction sequence optimized for the specific steric and electronic environment of 4-(2-bromophenoxy)-2-chlorobenzaldehyde [1].

Evidence-Based Selection Guide: 4-(2-Bromophenoxy)-2-chlorobenzaldehyde vs. Key Analogs


Molecular Weight and Halogen Content: A Determinant of Physicochemical and ADME Properties

The presence of both bromine (Br) and chlorine (Cl) atoms in 4-(2-bromophenoxy)-2-chlorobenzaldehyde results in a molecular weight of 311.56 g/mol and a halogen mass fraction of ~48% . In contrast, the dechlorinated analog 4-(2-bromophenoxy)benzaldehyde has a molecular weight of 277.11 g/mol and a halogen mass fraction of ~29% (bromine only) . This difference in halogen content directly impacts compound lipophilicity (logP) and can influence membrane permeability, metabolic stability, and plasma protein binding in a drug discovery setting.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Ortho-Chloro Substituent: Modulating Aldehyde Reactivity and Enabling Orthogonal Synthesis

The ortho-chloro substituent in 4-(2-bromophenoxy)-2-chlorobenzaldehyde is not merely a placeholder; it is a synthetically addressable functional group. It can be differentiated from the bromine atom on the phenoxy ring, enabling sequential and orthogonal functionalization strategies. For instance, the chloro group can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, while the bromo group is reserved for palladium-catalyzed cross-coupling reactions [1]. This contrasts with analogs like 2-chloro-4-phenoxybenzaldehyde, which lacks the bromine handle entirely, thereby limiting its utility to only those reactions involving the chloro and aldehyde groups [2].

Synthetic Chemistry Cross-Coupling Reactions Nucleophilic Aromatic Substitution

Positional Isomerism: Steric Shielding of the Aldehyde Group

The specific placement of the bulky 2-bromophenoxy group at the para-position relative to the aldehyde, combined with the ortho-chloro substituent, creates a sterically congested environment around the carbonyl group. This steric shielding can be quantified by comparing it to the regioisomer 2-(4-bromo-2-chlorophenoxy)benzaldehyde, where the substitution pattern is reversed . In the target compound, the ortho-chloro atom directly flanks the aldehyde, potentially reducing the rate of nucleophilic attack compared to the para-substituted analog, 4-(4-bromophenoxy)-2-chlorobenzaldehyde . This difference in reaction kinetics can be exploited to achieve higher regioselectivity in subsequent transformations.

Steric Effects Regioselectivity Medicinal Chemistry

Purity Specifications and Commercial Availability for Reproducible Research

For procurement decisions, the availability of 4-(2-bromophenoxy)-2-chlorobenzaldehyde with a specified minimum purity of 95% is a critical differentiator . While closely related analogs like 2-chloro-4-phenoxybenzaldehyde are commercially available with similar purity specifications (e.g., ≥98%) , the specific target compound's documented purity from multiple suppliers ensures that researchers can obtain material of consistent quality. This consistency is essential for reproducible synthetic outcomes, especially in multi-step sequences where impurities can propagate and complicate purification.

Chemical Procurement Reproducibility Synthetic Chemistry

Validated Application Scenarios for 4-(2-Bromophenoxy)-2-chlorobenzaldehyde Based on Differentiation Evidence


Orthogonal Multi-Step Synthesis of Complex Biaryl Architectures

This compound is ideally suited for research programs requiring the construction of complex biaryl or terphenyl systems. The combination of an ortho-chloro substituent and a para-(2-bromophenoxy) group enables a sequential, orthogonal functionalization strategy. For example, the bromophenoxy ring can first undergo a Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group, followed by a palladium- or copper-catalyzed amination or etherification at the ortho-chloro position. This avoids the selectivity issues associated with using a single type of halogen [1]. The higher molecular weight and halogen content further differentiate it from simpler analogs, providing a distinct physicochemical profile for the resulting intermediates .

Synthesis of Sterically Hindered Ligands for Catalysis or Metal Coordination

The significant steric bulk introduced by the 2-bromophenoxy group, coupled with the ortho-chloro substituent adjacent to the aldehyde, makes this compound a valuable precursor for synthesizing sterically hindered Schiff base ligands. The reduced reactivity of the congested aldehyde can be exploited to favor the formation of imines with less nucleophilic amines or to achieve higher regioselectivity in mixed aldehyde systems. The resulting ligands, which incorporate both bromine and chlorine atoms, can further modulate the electronic properties and stability of the resulting metal complexes [1].

Lead Optimization in Medicinal Chemistry: Tuning ADME Properties

In a drug discovery context where a specific benzaldehyde-based scaffold is under investigation, 4-(2-bromophenoxy)-2-chlorobenzaldehyde offers a unique ADME-modulating profile compared to its dehalogenated or mono-halogenated analogs. Its increased molecular weight and lipophilicity, due to the presence of both bromine and chlorine, can enhance membrane permeability and metabolic stability [1]. This is a critical differentiator when a lead series requires a balance between potency and pharmacokinetic properties, and the dual-halogenated nature provides a valuable tool for structure-activity relationship (SAR) studies.

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